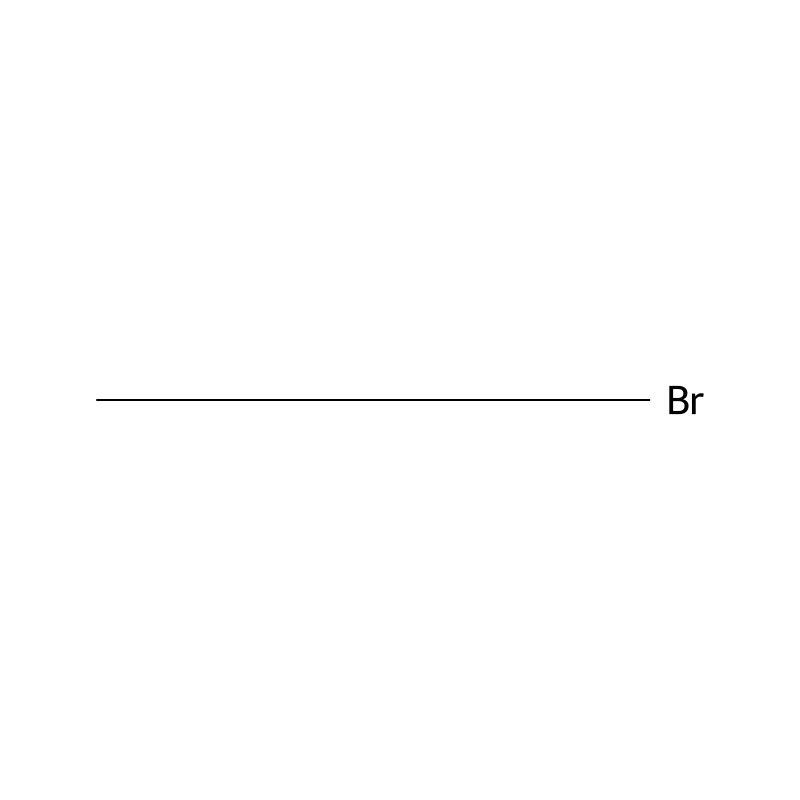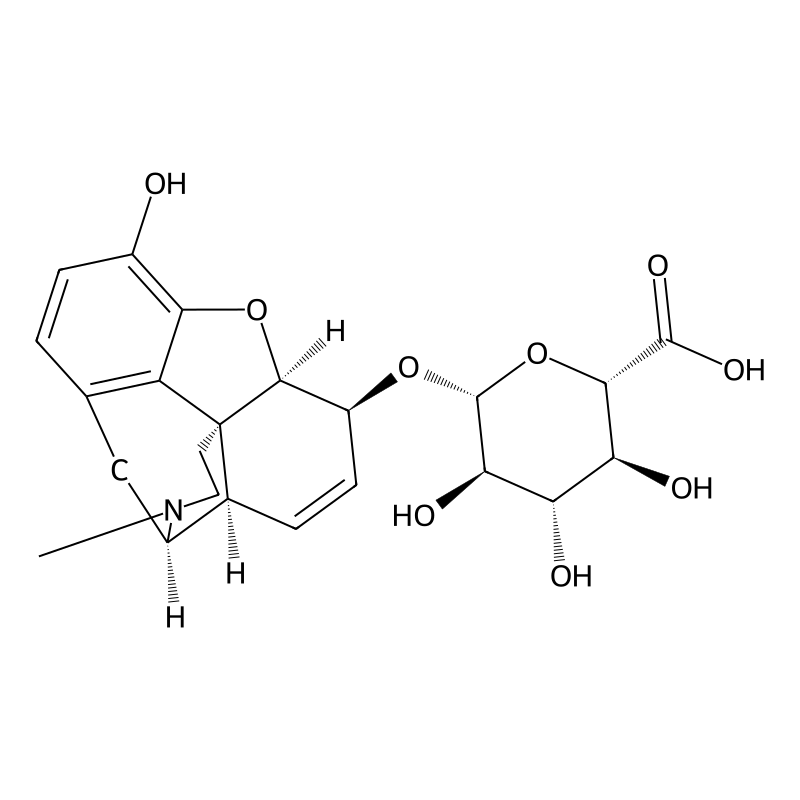1-Hexylzinc bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Organic Synthesis:
- -Hexylzinc bromide is an organozinc compound, a class of reagents used in various organic synthesis reactions. Zinc acts as a Lewis acid, accepting electron pairs from a molecule and activating it for further reactions. The organic group (hexyl in this case) participates in subsequent bond formations.
There is limited information on specific applications of 1-Hexylzinc bromide in organic synthesis. However, researchers have explored similar organozinc compounds for:* Negishi coupling reactions: These reactions form carbon-carbon bonds between an organic halide (RX) and another organic moiety linked to the zinc atom (RZnX) .* Kumada-Corriu coupling reactions: Similar to Negishi coupling, but the organic moiety linked to zinc is typically a vinyl, aryl, or alkenyl group .
Precursor for Semiconductor Materials:
- Zinc is a crucial element in some semiconductor materials. 1-Hexylzinc bromide, along with other organozinc compounds, can be used as precursors for depositing thin films of zinc-containing materials through techniques like Metalorganic Chemical Vapor Deposition (MOCVD) PDF: ). These materials have potential applications in optoelectronics and solar cells.
Material Science Research:
- The organometallic properties of 1-Hexylzinc bromide might be of interest for material science research. Researchers may explore its use in areas like:
- Developing new materials with specific electrical or optical properties by incorporating zinc into their structure.
- Studying the interactions of organozinc compounds with various surfaces for applications in catalysis or self-assembly.
1-Hexylzinc bromide is an organometallic compound with the chemical formula C6H13ZnBr. It is a member of the organozinc family, which are widely utilized in organic synthesis due to their ability to form carbon-carbon bonds. This compound typically appears as a colorless to pale yellow liquid and is known for its distinctive odor. The presence of the zinc atom allows for unique reactivity patterns, making it a valuable reagent in various
1-Hexylzinc bromide is likely flammable and reacts violently with water. Organozinc compounds can be irritating to the skin and eyes, and inhalation may cause respiratory problems []. Specific data on its toxicity is unavailable, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.
- Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in other molecules.
- Coupling Reactions: This compound is frequently utilized in Negishi and Kumada-Corriu coupling reactions, where it reacts with organic halides to produce alkanes or alkenes.
The general reaction for its formation involves the reaction of 1-bromohexane with zinc, typically in a solvent like tetrahydrofuran under inert conditions:
The synthesis of 1-hexylzinc bromide typically follows a straightforward method involving the reaction of 1-bromohexane with zinc metal. The process is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents include tetrahydrofuran or diethyl ether, which facilitate the reaction by stabilizing the organozinc compound.
General Synthetic Route:- Reactants: 1-bromohexane and zinc.
- Solvent: Tetrahydrofuran or diethyl ether.
- Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature.
1-Hexylzinc bromide finds applications primarily in organic synthesis, where it serves as a reagent for forming new carbon-carbon bonds. Its utility extends to:
- Organic Synthesis: As a building block for complex organic molecules.
- Material Science: In the preparation of materials with specific properties.
- Pharmaceutical Research: In the synthesis of bioactive compounds and potential drug candidates.
Interaction studies involving 1-hexylzinc bromide are essential for understanding its reactivity and potential applications in organic synthesis. The compound's ability to form stable carbon-zinc bonds allows it to participate in various coupling reactions, which are critical for constructing complex molecular architectures. Further research into its interactions with other reagents could enhance its application scope in synthetic chemistry.
1-Hexylzinc bromide shares structural similarities with other organozinc compounds, such as:
- 1-Pentylzinc bromide
- 1-Butylzinc bromide
- 1-Octylzinc bromide
Comparison TableCompound Name Chemical Formula Chain Length Unique Properties 1-Hexylzinc bromide C6H13ZnBr Six carbons Moderate reactivity; suitable for medium-sized substrates 1-Pentylzinc bromide C5H11ZnBr Five carbons Lower steric hindrance; more reactive with smaller substrates 1-Butylzinc bromide C4H9ZnBr Four carbons Higher reactivity; often used for simpler reactions 1-Octylzinc bromide C8H17ZnBr Eight carbons Increased steric hindrance; suitable for larger substrates
Uniqueness
| Compound Name | Chemical Formula | Chain Length | Unique Properties |
|---|---|---|---|
| 1-Hexylzinc bromide | C6H13ZnBr | Six carbons | Moderate reactivity; suitable for medium-sized substrates |
| 1-Pentylzinc bromide | C5H11ZnBr | Five carbons | Lower steric hindrance; more reactive with smaller substrates |
| 1-Butylzinc bromide | C4H9ZnBr | Four carbons | Higher reactivity; often used for simpler reactions |
| 1-Octylzinc bromide | C8H17ZnBr | Eight carbons | Increased steric hindrance; suitable for larger substrates |
1-Hexylzinc bromide is unique due to its specific chain length, which influences its reactivity profile compared to shorter or longer-chain organozinc compounds. The moderate steric hindrance allows it to effectively participate in various coupling reactions while still being versatile enough for different synthetic applications.







